molecular formula C16H24N2O3S B5875505 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide

2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide

Cat. No.: B5875505
M. Wt: 324.4 g/mol
InChI Key: KJXZKSYSFXSABP-UHFFFAOYSA-N
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Description

2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is a synthetic organic compound that features a pyrrolidine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the butanamide moiety.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Sulfonamides: Compounds with similar structures but different substituents on the pyrrolidine ring.

    Butanamides: Compounds with variations in the alkyl chain length or functional groups.

Uniqueness

2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is unique due to its specific combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-ethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-13(4-2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXZKSYSFXSABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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